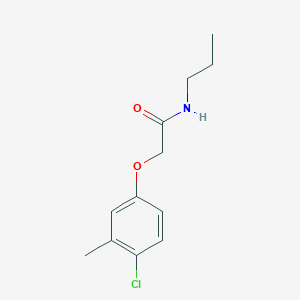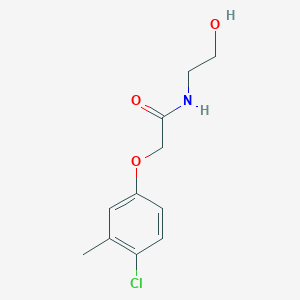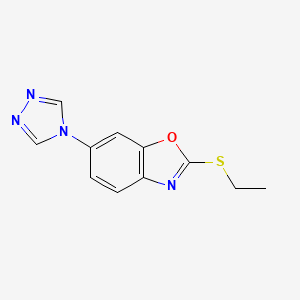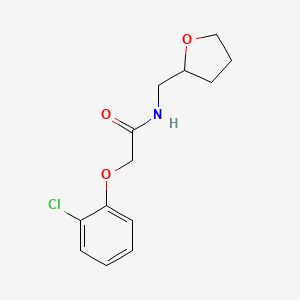
2-(4-chloro-3-methylphenoxy)-N-propylacetamide
説明
2-(4-chloro-3-methylphenoxy)-N-propylacetamide, also known as CPP, is a chemical compound with potential therapeutic applications. CPP belongs to the family of compounds called aryloxypropanolamines, which are known to have beta-blocking effects. CPP has been studied extensively for its potential use as an anti-arrhythmic agent, as well as its effects on the cardiovascular system.
作用機序
2-(4-chloro-3-methylphenoxy)-N-propylacetamide acts as a beta-blocker, specifically targeting the beta-1 adrenergic receptors. By blocking these receptors, this compound reduces the effects of the sympathetic nervous system on the heart, resulting in a decrease in heart rate and contractility. This mechanism of action is similar to other beta-blockers, such as propranolol.
Biochemical and Physiological Effects:
In addition to its effects on the cardiovascular system, this compound has been shown to have other biochemical and physiological effects. For example, this compound has been shown to inhibit platelet aggregation, which may make it useful in preventing thromboembolic events. Additionally, this compound has been shown to have anti-inflammatory effects, which may make it useful in treating inflammatory conditions.
実験室実験の利点と制限
One advantage of using 2-(4-chloro-3-methylphenoxy)-N-propylacetamide in lab experiments is that it has been extensively studied and its mechanism of action is well understood. Additionally, this compound is relatively easy to synthesize and purify, which makes it readily available for use in experiments. However, one limitation of using this compound is that it has potential side effects, such as bradycardia and hypotension, which may make it difficult to use in certain experimental settings.
将来の方向性
There are several potential future directions for research on 2-(4-chloro-3-methylphenoxy)-N-propylacetamide. One area of interest is the use of this compound in the treatment of hypertension, as its vasodilatory effects may make it an effective antihypertensive agent. Additionally, further research is needed to determine the safety and efficacy of this compound in the treatment of cardiac arrhythmias in humans. Finally, research on the anti-inflammatory effects of this compound may lead to its use in the treatment of inflammatory conditions, such as rheumatoid arthritis.
科学的研究の応用
2-(4-chloro-3-methylphenoxy)-N-propylacetamide has been studied for its potential therapeutic use in the treatment of cardiac arrhythmias. Studies have shown that this compound has anti-arrhythmic effects in animal models, and may be effective in treating ventricular arrhythmias in humans. Additionally, this compound has been shown to have vasodilatory effects, which may make it useful in the treatment of hypertension.
特性
IUPAC Name |
2-(4-chloro-3-methylphenoxy)-N-propylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO2/c1-3-6-14-12(15)8-16-10-4-5-11(13)9(2)7-10/h4-5,7H,3,6,8H2,1-2H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLXWWRRTIGCMFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)COC1=CC(=C(C=C1)Cl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(4-chloro-3-methylphenoxy)-N-[3-(dimethylamino)-2-methylpropyl]acetamide](/img/structure/B3948966.png)
![5-imino-2-(2-methylphenyl)-6-{[5-(3-nitrophenyl)-2-furyl]methylene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B3948980.png)


![N-(3-chlorophenyl)-N-[3-(cyclohexylamino)-1,4-dioxo-1,4-dihydro-2-naphthalenyl]acetamide](/img/structure/B3948993.png)
![N-(3,4-difluorophenyl)-N-[3-(4-morpholinyl)-1,4-dioxo-1,4-dihydro-2-naphthalenyl]acetamide](/img/structure/B3949003.png)
![6-{4-[(2-fluorobenzyl)oxy]benzylidene}-5-imino-2-(2-methylphenyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B3949008.png)

![5-[(4-methoxyphenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B3949015.png)
![N-(3,4-dimethylphenyl)-N'-[5-({[2-(4-methylphenoxy)ethyl]thio}methyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B3949024.png)
![2-[(3-methylphenyl)amino]-3-(1-piperidinyl)naphthoquinone](/img/structure/B3949029.png)
![N-{[5-(4-chloro-2-fluorophenyl)-2-furyl]methyl}-N-methyl-1-pyrimidin-4-ylethanamine](/img/structure/B3949031.png)

![2-[(3-methylphenyl)amino]-3-(1-pyrrolidinyl)naphthoquinone](/img/structure/B3949035.png)